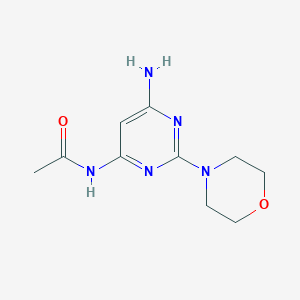

N-(6-Amino-2-morpholinopyrimidin-4-yl)acetamide

Description

Properties

Molecular Formula |

C10H15N5O2 |

|---|---|

Molecular Weight |

237.26 g/mol |

IUPAC Name |

N-(6-amino-2-morpholin-4-ylpyrimidin-4-yl)acetamide |

InChI |

InChI=1S/C10H15N5O2/c1-7(16)12-9-6-8(11)13-10(14-9)15-2-4-17-5-3-15/h6H,2-5H2,1H3,(H3,11,12,13,14,16) |

InChI Key |

XBYHXIGSLGISGR-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=NC(=NC(=C1)N)N2CCOCC2 |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of This compound typically involves:

- Introduction of morpholine onto a pyrimidine ring, usually via nucleophilic substitution of a chloro-substituted pyrimidine.

- Formation of the acetamide group through acylation or amidation reactions involving chloroacetamide or related intermediates.

This strategy is supported by literature describing similar pyrimidine morpholine derivatives and acetamide linkages.

Preparation of Morpholine-Substituted Pyrimidine Intermediate

A key intermediate in the synthesis is the 2-morpholinopyrimidine derivative. This is commonly prepared by nucleophilic substitution of 2,4-dichloropyrimidine with morpholine:

- The reaction involves treating 2,4-dichloropyrimidine with morpholine under controlled temperature conditions (e.g., room temperature to moderate heating).

- This substitution preferentially occurs at the 2-position, yielding 2-morpholinopyrimidine intermediates.

- The reaction mixture is then purified by column chromatography or recrystallization to separate isomers if formed.

Formation of the Acetamide Group

The acetamide moiety is introduced by reaction of the morpholinopyrimidine intermediate with acetamide derivatives or via acylation with chloroacetamide derivatives.

- Morpholine is reacted with chloroacetyl chloride in the presence of a base such as triethylamine or potassium carbonate in anhydrous dichloromethane at low temperature (0–5 °C) to form 2-chloro-1-(morpholin-4-yl)ethanone.

- This intermediate is then reacted with the amino-substituted pyrimidine derivative or other heterocyclic amines in solvents like N,N-dimethylformamide (DMF) at room temperature for 12 hours to yield the corresponding acetamide derivatives.

- The reaction progress is monitored by thin-layer chromatography (TLC), and the product is purified by extraction and recrystallization.

Detailed Experimental Example

| Step | Reagents & Conditions | Yield | Notes |

|---|---|---|---|

| 1. Preparation of 2-chloro-1-(morpholin-4-yl)ethanone | Morpholine (0.05 mol), chloroacetyl chloride (0.05 mol), triethylamine or K2CO3, anhydrous dichloromethane, 0–5 °C, 6 h stirring | Not specified | Reaction monitored by TLC; product recrystallized from ethanol |

| 2. Formation of this compound | Intermediate (A) (0.05 mol), triethylamine, KI, DMF, respective heterocyclic amine (0.05 mol), room temperature, 12 h stirring | 78% (example for similar compound) | Purified by extraction with ethyl acetate and water, recrystallized from ethanol |

This method yielded crystalline products with good purity, as confirmed by melting point, Rf values, and elemental analysis.

Alternative Synthetic Routes and Optimization

- Buchwald-Hartwig amination has been applied for coupling aryl chlorides with morpholine to form morpholinopyrimidines with improved yields and regioselectivity.

- Suzuki coupling and other palladium-catalyzed cross-coupling methods have been used to prepare related pyrimidine derivatives, which can then be converted to acetamide analogs.

- Use of bases like potassium carbonate and solvents such as acetone under microwave irradiation has been reported to facilitate displacement reactions in pyrimidine derivatives.

Summary Table of Key Preparation Methods

| Preparation Step | Reagents | Conditions | Yield | Purification | Notes |

|---|---|---|---|---|---|

| Morpholine substitution on 2,4-dichloropyrimidine | Morpholine, 2,4-dichloropyrimidine | RT to 80 °C, solvent: various (e.g., acetonitrile) | Moderate to good | Column chromatography | Isomer separation required |

| Formation of 2-chloro-1-(morpholin-4-yl)ethanone | Morpholine, chloroacetyl chloride, triethylamine | 0–5 °C, DCM, 6 h | Not specified | Recrystallization from ethanol | Low temp to control reaction |

| Acetamide formation via nucleophilic substitution | Intermediate (A), heterocyclic amine, triethylamine, KI, DMF | RT, 12 h | ~78% (varies) | Extraction, recrystallization | TLC monitoring for completion |

| Buchwald-Hartwig amination for morpholine coupling | Aryl chloride, morpholine, Pd catalyst | Elevated temp, inert atmosphere | Improved yields | Chromatography | Alternative to classical SNAr |

Chemical Reactions Analysis

Types of Reactions

N-(6-Amino-2-morpholinopyrimidin-4-yl)acetamide undergoes various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form amine derivatives.

Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted pyrimidines, amines, and nitro derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-(6-Amino-2-morpholinopyrimidin-4-yl)acetamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential as an enzyme inhibitor or receptor antagonist.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory diseases and cancer.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(6-Amino-2-morpholinopyrimidin-4-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it has been shown to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to a reduction in the production of pro-inflammatory mediators, making it a potential anti-inflammatory agent .

Comparison with Similar Compounds

2-Methoxy-N-(4-((4-Methyl-6-Morpholinopyrimidin-2-yl)Amino)Phenyl)Acetamide (CAS: 923121-25-9)

- Core Structure: Shares the morpholino-pyrimidine backbone but differs in substituents: a methoxy-acetamide group and a para-aminophenyl moiety replace the amino and acetamide groups at positions 6 and 4, respectively .

- Physicochemical Properties : Higher molecular weight (385.43 g/mol ) and PSA due to the methoxy and phenyl groups. Likely reduced solubility compared to the target compound.

2-[(1,6-Dihydro-6-Oxo-4-Methyl-2-Pyrimidinyl)Thio]-N-Acetamides

- Core Structure: Thiopyrimidinone core with a thioether-linked acetamide. The absence of a morpholino group and presence of a methyl substituent at position 4 differentiate it from the target compound .

Heterocyclic Acetamides with Divergent Cores

Benzothiazole Derivatives (e.g., N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-Methoxyphenyl)Acetamide)

- Core Structure : Benzothiazole replaces pyrimidine. The trifluoromethyl and methoxyphenyl groups enhance electron-withdrawing effects and steric bulk .

- Activity : Benzothiazole acetamides are often explored for anticancer and antimicrobial applications due to their planar aromatic systems and metabolic stability .

Pyridazin-3(2H)-One Derivatives (e.g., N-(4-Bromophenyl)-2-[5-(3-Methoxybenzyl)-3-Methyl-6-Oxo-6H-Pyridazin-1-yl]-Acetamide)

- Core Structure: Pyridazinone ring with substituents at positions 3 and 3.

- Activity: These compounds act as FPR1/FPR2 agonists, inducing calcium mobilization and chemotaxis in neutrophils. The target compound’s morpholino group may similarly influence receptor binding .

Substituent Effects on Physicochemical Properties

Meta-Substituted Trichloro-Acetamides (e.g., N-(3-Chlorophenyl)-2,2,2-Trichloro-Acetamide)

- Substituents: Strong electron-withdrawing groups (e.g., Cl, NO₂) at meta positions significantly alter crystal packing and lattice parameters .

Pyrrole Alkaloids (e.g., N-[4-(2-Formyl-5-Hydroxymethylpyrrol-1-yl)-Butyl]-Acetamide)

- Core Structure : Pyrrole instead of pyrimidine. The formyl and hydroxymethyl groups enhance polarity (higher PSA) but reduce metabolic stability .

Key Findings and Implications

Structural Flexibility: The acetamide moiety is a versatile pharmacophore, adaptable to diverse heterocyclic cores (pyrimidine, benzothiazole, pyridazinone) for tailored bioactivity .

Substituent Impact: Electron-donating groups (e.g., morpholino, amino) enhance solubility and hydrogen-bonding capacity, while electron-withdrawing groups (e.g., Cl, CF₃) improve metabolic stability .

Synthetic Routes: Alkylation and condensation methods used for thiopyrimidines and pyridazinones could be applied to optimize the synthesis of the target compound .

Biological Activity

N-(6-Amino-2-morpholinopyrimidin-4-yl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article outlines its mechanisms of action, therapeutic potential, structure-activity relationships (SAR), and relevant case studies.

The biological activity of this compound primarily involves its role as an enzyme inhibitor. The compound interacts with specific molecular targets, including enzymes and receptors, leading to modulation of various biological processes. For instance, it has been shown to inhibit the activity of certain enzymes by binding to their active sites, which prevents substrate interaction and subsequent catalytic activity. This inhibition can result in a decrease in pro-inflammatory mediators, suggesting potential applications as an anti-inflammatory agent.

Therapeutic Applications

- Cancer Treatment : The compound has been investigated for its potential in cancer therapy. Preliminary studies indicate that it may disrupt cancer cell proliferation by inhibiting specific protein functions involved in mitosis, such as KIF18A.

- Anti-inflammatory Effects : Due to its mechanism of action as an enzyme inhibitor, this compound is also being explored for anti-inflammatory applications. Its ability to reduce pro-inflammatory cytokines makes it a candidate for treating inflammatory diseases.

- Neuroprotective Properties : Some derivatives of similar morpholinopyrimidine structures have demonstrated neuroprotective effects, which could be beneficial in neurodegenerative diseases .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Research has shown that modifications to the morpholinopyrimidine structure can significantly influence the compound's potency and selectivity against specific targets.

Case Studies

- Inhibition Studies : In a study examining various pyrimidine derivatives, compounds similar to this compound were found to exhibit significant inhibition against cancer cell lines such as PC3 (prostate cancer) and MCF7 (breast cancer). The study utilized MTT assays to evaluate cytotoxicity and apoptosis induction through caspase activation .

- Neuroprotection : Another research effort focused on the neuroprotective effects of related compounds demonstrated that certain derivatives could protect neuronal cells from oxidative stress-induced damage, indicating a potential therapeutic avenue for neurodegenerative conditions .

- Inflammation Models : In vivo models assessing the anti-inflammatory properties showed that this compound could significantly reduce inflammation markers, reinforcing its potential as an anti-inflammatory drug candidate.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(6-Amino-2-morpholinopyrimidin-4-yl)acetamide, and how is its purity validated?

- Methodology : The compound is synthesized via multi-step reactions involving condensation, cyclization, and functional group modifications. For example, analogous acetamide derivatives are prepared using intermediates like morpholinopyrimidine cores, followed by acetylation under controlled conditions. Purity and structural integrity are validated using spectroscopic techniques:

- IR spectroscopy to confirm functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹).

- NMR (¹H/¹³C) to verify proton environments and carbon frameworks.

- Mass spectrometry for molecular weight confirmation .

Q. Which analytical techniques are critical for structural elucidation of this compound?

- Methodology : Beyond basic spectroscopy, advanced methods include:

- X-ray crystallography (if single crystals are obtainable) for unambiguous 3D structure determination.

- High-resolution mass spectrometry (HRMS) to distinguish isotopic patterns and validate molecular formulas.

- HPLC-coupled techniques (e.g., LC-MS) for assessing purity and detecting trace impurities .

Advanced Research Questions

Q. How can researchers evaluate the pharmacological activity of this compound in cancer models?

- Methodology : Use in vitro cell-based assays to screen for bioactivity:

- MTT assay to measure cytotoxicity against human cancer cell lines (e.g., HCT-116, MCF-7).

- Apoptosis markers (e.g., caspase-3 activation) via flow cytometry or Western blot.

- Dose-response curves to calculate IC₅₀ values and assess potency .

Q. How should conflicting bioactivity data across studies be resolved?

- Methodology : Address discrepancies through:

- Orthogonal assays (e.g., combining MTT with ATP-based luminescence assays) to cross-validate cytotoxicity.

- Structural reanalysis (e.g., verifying substituent positions via NOESY NMR) to rule out synthetic errors.

- Batch-to-batch reproducibility tests to ensure consistent compound quality .

Q. What strategies optimize synthetic routes for scalability while maintaining yield?

- Methodology : Focus on:

- Catalyst optimization (e.g., Pd-mediated cross-coupling for pyrimidine ring formation).

- Green chemistry principles (e.g., solvent-free acetylation or microwave-assisted reactions).

- Process analytical technology (PAT) to monitor reaction progression in real-time and minimize byproducts .

Q. How can pharmacokinetic properties (e.g., metabolic stability) be enhanced through structural modifications?

- Methodology :

- Introduce electron-withdrawing groups (e.g., trifluoromethyl) to improve metabolic resistance.

- LogP optimization via substituent tuning (e.g., morpholino groups for balanced lipophilicity).

- In silico ADMET modeling to predict absorption and toxicity profiles before in vivo testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.